1-Benzylindene
Overview
Description
1-Benzylindene is a chemical compound with the molecular formula C16H14 . It has a molecular weight of 206.28 g/mol . It is commonly found in coal tar and crude oils, and it is used as a precursor in the manufacture of polymers, dyes, and other organic compounds.
Synthesis Analysis
There are several synthetic methods for this compound, including the Friedel-Crafts reaction, the Pd-catalyzed coupling reaction, and the cyclization of benzylaryl ketones. Characterization of this compound involves various techniques such as NMR spectroscopy, UV-visible spectroscopy, and mass spectrometry.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C16H14 . More detailed structural analysis would require specific experimental data or computational modeling .
Chemical Reactions Analysis
Due to its unsaturated structure, this compound is highly reactive and can undergo various chemical reactions, such as hydrogenation, oxidation, and polymerization. It can also participate in Friedel-Crafts alkylation reactions .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 206.28 g/mol and a melting point of 63 °C . It has a boiling point of 175-177 °C (Press: 14 Torr) and a predicted density of 1.085±0.06 g/cm3 . It is insoluble in water but soluble in organic solvents such as acetone, benzene, and ethanol.
Scientific Research Applications
Molecular Electronics
M. Reed and colleagues (1997) explored the conductance of molecular junctions using benzene derivatives. They achieved a stable gold-sulfur-aryl-sulfur-gold system through the self-assembly of benzene-1,4-dithiol molecules, providing insights into charge transport at the molecular scale. This research is significant for the development of molecular-scale electronics (Reed et al., 1997).
Organic Synthesis
D. Kuck (1984) demonstrated the hydrogenation of 2-benzylindenes to 2-benzylindanes, highlighting the process of stereo- and regio-specific deuterium labeling. This process is crucial for understanding and manipulating molecular structures in organic synthesis (Kuck, 1984).
Polymer Composite Materials
Dong Jianxun and colleagues (2018) investigated the synthesis of 1,3-Bis(isocyanatomethyl)benzene, a compound with applications in optical polymer composite materials, construction, and automotive industries. This research contributes to the development of non-phosgene green synthesis processes for isocyanates (Jianxun et al., 2018).
Chemical Reactions of Radicals
The work of K. Bass and P. Nababsing (1966) on the reaction of benzyl and phenyl radicals with indene provided insights into the formation of various compounds like toluene and bi-indenyl. This study is vital for understanding the dynamics of radical reactions in chemistry (Bass & Nababsing, 1966).
Supramolecular Chemistry
In a study on benzene-1,3,5-tricarboxamide by S. Cantekin, T. D. de Greef, and A. Palmans (2012), the focus was on the self-assembly of BTAs into nanometer-sized structures. This is significant for applications in nanotechnology, polymer processing, and biomedical applications, showcasing the versatility of BTAs in supramolecular chemistry (Cantekin, de Greef, & Palmans, 2012).
Safety and Hazards
1-Benzylindene has been classified with the GHS symbols GHS07, GHS08, and GHS09 . The hazard statements associated with it are H302-H361-H372-H410 . These indicate that it may be harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, may cause genetic defects, and is very toxic to aquatic life with long-lasting effects .
Mechanism of Action
Target of Action
1-Benzyl-1H-indene, also known as 1-BENZYLINDENE, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 1-Benzyl-1H-indene may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-Benzyl-1H-indene may interact with its targets to modulate these biological processes.
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology . They are involved in a variety of biological processes and pathways, suggesting that 1-Benzyl-1H-indene may also influence multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 1-Benzyl-1H-indene may have diverse molecular and cellular effects.
Properties
IUPAC Name |
1-benzyl-1H-indene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-2-6-13(7-3-1)12-15-11-10-14-8-4-5-9-16(14)15/h1-11,15H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHBNYRLTADHQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C=CC3=CC=CC=C23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16275-01-7 | |
Record name | 1-BENZYLINDENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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